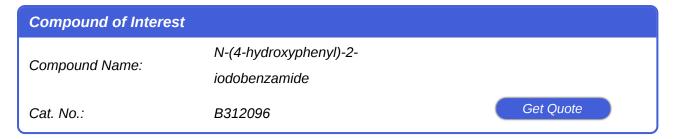


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# Application Notes and Protocols: N-(4-hydroxyphenyl)-2-iodobenzamide in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

# Introduction

**N-(4-hydroxyphenyl)-2-iodobenzamide** is a key intermediate in the synthesis of various heterocyclic compounds, most notably dibenz[b,f][1][2]oxazepine derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. The strategic placement of the iodine and hydroxyl groups allows for an efficient intramolecular cyclization, typically via an Ullmann condensation, to form the core seven-membered ring structure of dibenz[b,f][1][2]oxazepines. This document provides detailed protocols for the synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide** and its subsequent conversion to dibenz[b,f][1][2]oxazepine, along with relevant data and visualizations to aid in research and development.

# Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide

The synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide** is typically achieved through the amidation of 2-iodobenzoic acid with 4-aminophenol. This reaction can be facilitated by a variety of coupling agents or by converting the carboxylic acid to a more reactive species, such as an acyl chloride.



# **Experimental Protocol: Amide Coupling**

#### Materials:

- 2-lodobenzoic acid
- 4-Aminophenol
- Thionyl chloride (SOCl2) or a suitable peptide coupling reagent (e.g., EDCI/HOBt)
- Pyridine (or another suitable base)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate (EtOAc)
- Hexane

#### Procedure:

- Method A: Via Acyl Chloride
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend
     2-iodobenzoic acid (1.0 eq) in an excess of thionyl chloride.
  - Add a catalytic amount of pyridine.
  - Heat the mixture to reflux for 2 hours.
  - After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-iodobenzoyl chloride.



- In a separate flask, dissolve 4-aminophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of the crude 2-iodobenzoyl chloride in anhydrous DCM to the 4aminophenol solution.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-(4-hydroxyphenyl)-2-iodobenzamide.
- Method B: Using Peptide Coupling Agents
  - Dissolve 2-iodobenzoic acid (1.0 eq), 4-aminophenol (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) in anhydrous DMF.
  - Add a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
  - Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
  - Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
  - Wash the combined organic layers with saturated NaHCO₃ solution and brine.
  - Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure.



 Purify the residue by column chromatography or recrystallization to obtain the desired product.

# Application in the Synthesis of Dibenz[b,f][1] [2]oxazepines

**N-(4-hydroxyphenyl)-2-iodobenzamide** is an excellent precursor for the synthesis of dibenz[b,f][1][2]oxazepines through an intramolecular Ullmann condensation.[1][4] This coppercatalyzed reaction forms the central seven-membered ring by creating a C-O bond between the phenolic oxygen and the iodinated aromatic ring.

# **Experimental Protocol: Intramolecular Ullmann Condensation**

#### Materials:

- N-(4-hydroxyphenyl)-2-iodobenzamide
- Copper(I) iodide (CuI)
- A suitable ligand (e.g., phenanthroline)
- A suitable base (e.g., potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>))
- A high-boiling polar solvent (e.g., N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))

#### Procedure:

- To a reaction vessel, add **N-(4-hydroxyphenyl)-2-iodobenzamide** (1.0 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1-0.2 eq), and a ligand if necessary.
- Add a suitable high-boiling solvent such as DMF.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.



- Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C. The traditional Ullmann reaction often requires temperatures above 210°C, but modern catalytic systems can lower this.[1]
- Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
- After completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
- · Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired dibenz[b,f][1][2]oxazepine derivative.

# **Quantitative Data**

The following table summarizes representative yields for the synthesis of dibenz[b,f][1] [2]oxazepine derivatives from analogous precursors, as specific data for the **N-(4-hydroxyphenyl)-2-iodobenzamide** route is not readily available in the provided search results. These values can serve as a benchmark for the expected efficiency of the intramolecular Ullmann condensation.

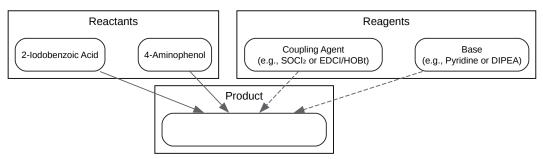


Precursor Type	Reaction Conditions	Product	Yield (%)	Reference
Substituted 2- aminophenol and substituted 2- chlorobenzaldeh yde	Cyclization in DMSO at 120°C	Substituted Dibenz[b,f][1] [2]oxazepines	68-72	[5]
2-bromostyrene and 2- chloroaniline	Ligand-controlled intramolecular cyclization	Substituted Dibenzo[b,f]azepi nes	up to 99	[6]

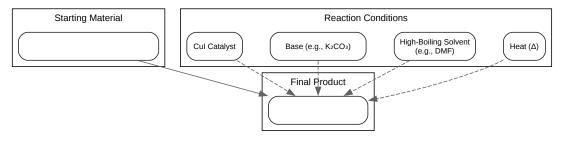
# Visualizations Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide



#### Synthesis of N-(4-hydroxyphenyl)-2-iodobenzamide



### $In tramolecular \ Ull mann \ Condensation \ to \ Dibenz[b,f][1,4] ox a zepine$



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